Carbubarb
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Overview
Description
Carbubarb, also known as carbubarbital, is a carbamate-substituted barbiturate derivative. It is known for its sedative effects and is used in various clinical applications. The compound has the IUPAC name 2-(5-butyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamate and a molecular formula of C11H17N3O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbubarb can be synthesized through the reaction of 5-butyl-2,4,6-trioxohexahydro-5-pyrimidinyl)ethyl carbamate with appropriate reagents under controlled conditions. The synthesis involves the formation of the carbamate group and the subsequent substitution reactions to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Carbubarb undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Carbubarb has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying carbamate and barbiturate chemistry.
Biology: Investigated for its effects on biological systems, particularly its sedative properties.
Medicine: Explored for potential therapeutic uses, including as a sedative or anesthetic agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Carbubarb exerts its effects by interacting with specific molecular targets in the central nervous system. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s mechanism involves modulation of neurotransmitter pathways, resulting in decreased neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with sedative effects.
Secobarbital: A barbiturate used as a sedative and hypnotic.
Butalbital: A barbiturate used in combination with other medications for pain relief.
Uniqueness
Carbubarb is unique due to its carbamate substitution, which differentiates it from other barbiturates. This structural modification imparts distinct pharmacological properties, making it a valuable compound for specific clinical and research applications .
Properties
CAS No. |
960-05-4 |
---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(5-butyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamate |
InChI |
InChI=1S/C11H17N3O5/c1-2-3-4-11(5-6-19-9(12)17)7(15)13-10(18)14-8(11)16/h2-6H2,1H3,(H2,12,17)(H2,13,14,15,16,18) |
InChI Key |
ZWGPHQZXAPWKOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCOC(=O)N |
Canonical SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CCOC(=O)N |
Key on ui other cas no. |
960-05-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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